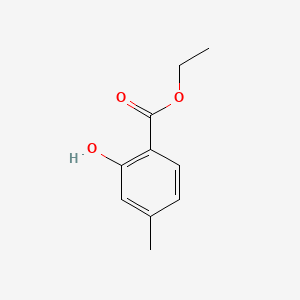

Ethyl 2-hydroxy-4-methylbenzoate

Übersicht

Beschreibung

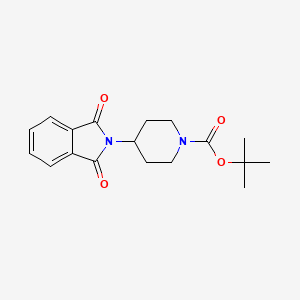

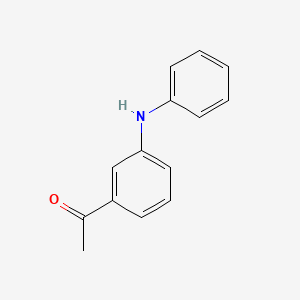

Ethyl 2-hydroxy-4-methylbenzoate is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da .

Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxy-4-methylbenzoate consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . Detailed structural analysis such as bond lengths, angles, and conformational aspects are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Photodegradation and Water Treatment

- Photodegradation of Parabens : A study investigated the photodegradation of parabens, including Ethyl 2-hydroxy-4-methylbenzoate, using ultraviolet C lamps in the presence and absence of hydrogen peroxide. It was found that both systems were highly efficient in degrading parabens, with complete degradation of the compounds achieved under specific conditions. Hydroxylation was identified as the main pathway in the reaction with hydroxyl radicals, indicating potential routes for water treatment processes to remove such contaminants from water sources (Gmurek et al., 2015).

Environmental Fate and Behavior

- Occurrence and Fate in Aquatic Environments : Research on the occurrence, fate, and behavior of parabens in aquatic environments reviewed their presence and biodegradability. Despite treatments eliminating them from wastewater, parabens, including Ethyl 2-hydroxy-4-methylbenzoate, persist at low concentration levels in effluents and surface water, raising concerns about their continuous introduction into the environment and the need for further studies on their toxicity (Haman et al., 2015).

Toxicity and Health Implications

- Toxicity Assessment in Biological Models : The toxicity of parabens, including Ethyl 2-hydroxy-4-methylbenzoate, was assessed using the soil nematode Caenorhabditis elegans as a model organism. The study found that parabens caused endocrine disruption, oxidative stress, and toxicity at environmentally relevant concentrations, suggesting potential health risks associated with exposure (Nagar et al., 2019).

Analytical Methodology for Detection

- HPLC–MS/MS Method for Analysis in Food : A high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method was developed for the quantification of parabens, including Ethyl 2-hydroxy-4-methylbenzoate, in food. This method allows for the detection and analytical assessment of parabens in various food samples, highlighting the widespread use of these compounds as preservatives and the need for monitoring their presence (Cao et al., 2013).

Sonochemical Degradation

- Sonochemical Degradation Study : The sonochemical degradation of Ethyl Paraben was examined to identify degradation by-products and pathways. The study found that ethyl paraben undergoes dealkylation and hydroxylation, forming less toxic by-products, which suggests sonochemical treatment as a potential method for reducing the environmental impact of paraben contaminants (Papadopoulos et al., 2016).

Wirkmechanismus

Target of Action

For instance, benzoate compounds have been found to act as local anesthetics . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Mode of Action

This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Biochemical Pathways

For example, benzoate compounds, when acting as local anesthetics, affect the sodium ion (Na+) channels on the nerve membrane, which are crucial for nerve impulse conduction .

Result of Action

For instance, benzoate compounds, when acting as local anesthetics, can cause a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Eigenschaften

IUPAC Name |

ethyl 2-hydroxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABFSRANYBCWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074963 | |

| Record name | Benzoic acid, 2-hydroxy-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-hydroxy-4-methylbenzoate | |

CAS RN |

60770-00-5 | |

| Record name | Ethyl 2-hydroxy-4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60770-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-hydroxy-4-methylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060770005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-4-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2-HYDROXY-4-METHYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T28WB9L56F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601540.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B1601557.png)

![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)